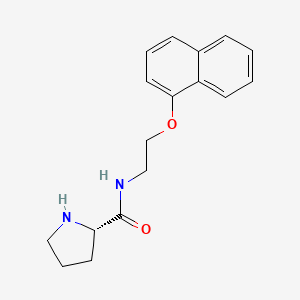
(2S)-N-(2-naphthalen-1-yloxyethyl)pyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-N-(2-naphthalen-1-yloxyethyl)pyrrolidine-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as NEPCA and is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of endocannabinoids, which are lipid-based neurotransmitters that play a crucial role in various physiological processes. The inhibition of FAAH by NEPCA has been shown to have several potential applications in the field of medicine and drug development.
作用機序
NEPCA works by inhibiting the enzyme (2S)-N-(2-naphthalen-1-yloxyethyl)pyrrolidine-2-carboxamide, which is responsible for the breakdown of endocannabinoids. Endocannabinoids are lipid-based neurotransmitters that play a crucial role in various physiological processes, including pain sensation, inflammation, and mood regulation. By inhibiting this compound, NEPCA increases the levels of endocannabinoids in the body, which can have several beneficial effects.
Biochemical and Physiological Effects:
The inhibition of this compound by NEPCA has been shown to have several biochemical and physiological effects. These include increased levels of endocannabinoids in the body, which can lead to pain relief, anti-inflammatory effects, and neuroprotection. Additionally, NEPCA has been shown to have anxiolytic and antidepressant effects, making it a potential therapeutic agent for the treatment of anxiety and depression.
実験室実験の利点と制限
NEPCA has several advantages for use in laboratory experiments. It is a potent inhibitor of (2S)-N-(2-naphthalen-1-yloxyethyl)pyrrolidine-2-carboxamide, making it an effective tool for studying the role of endocannabinoids in various physiological processes. Additionally, NEPCA is relatively easy to synthesize and has a high degree of selectivity for this compound. However, there are some limitations to the use of NEPCA in laboratory experiments. For example, its potency may make it difficult to determine the optimal concentration for use in experiments, and its effects may be influenced by factors such as the route of administration and the duration of exposure.
将来の方向性
There are several potential future directions for research involving NEPCA. One area of research involves the development of NEPCA-based drugs for the treatment of various medical conditions, including chronic pain, inflammation, and neurodegenerative diseases. Additionally, further research is needed to determine the optimal dosing and administration methods for NEPCA in laboratory experiments. Finally, there is a need for further research to better understand the biochemical and physiological effects of NEPCA, as well as its potential side effects and limitations.
合成法
The synthesis of NEPCA involves several steps, including the protection of the amine group, the coupling of the naphthalene and pyrrolidine moieties, and the deprotection of the amine group. The most commonly used method for the synthesis of NEPCA involves the use of a palladium-catalyzed coupling reaction between a protected pyrrolidine and a naphthalene derivative.
科学的研究の応用
NEPCA has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research involves the use of NEPCA as a therapeutic agent for the treatment of various medical conditions. The inhibition of (2S)-N-(2-naphthalen-1-yloxyethyl)pyrrolidine-2-carboxamide by NEPCA has been shown to increase the levels of endocannabinoids in the body, which can have several beneficial effects, including pain relief, anti-inflammatory effects, and neuroprotection.
特性
IUPAC Name |
(2S)-N-(2-naphthalen-1-yloxyethyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c20-17(15-8-4-10-18-15)19-11-12-21-16-9-3-6-13-5-1-2-7-14(13)16/h1-3,5-7,9,15,18H,4,8,10-12H2,(H,19,20)/t15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFYCPRRFDXPAHY-HNNXBMFYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NCCOC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)NCCOC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7645506.png)
![N-[[(2S)-oxolan-2-yl]methyl]-1-phenylpyrazole-3-carboxamide](/img/structure/B7645524.png)
![N-(2,3-dihydro-1H-inden-5-yl)-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide](/img/structure/B7645527.png)
![(2R,6S)-2,6-dimethyl-N-[3-(1,3,4-oxadiazol-2-yl)phenyl]morpholine-4-carboxamide](/img/structure/B7645528.png)
![3-(4-fluorophenyl)-N-[(3S)-2-oxoazepan-3-yl]-1H-pyrazole-5-carboxamide](/img/structure/B7645536.png)
![4-[(1-Oxophthalazin-2-yl)methyl]benzonitrile](/img/structure/B7645554.png)
![2-[(2-Methoxy-5-methylphenyl)methyl]phthalazin-1-one](/img/structure/B7645555.png)
![3-bromo-N-[(5-chlorothiophen-2-yl)methyl]-4-methoxy-N-methylbenzamide](/img/structure/B7645558.png)

![2-chloro-N-[2-(2-chlorophenoxy)ethyl]acetamide](/img/structure/B7645565.png)
![5-cyclopropyl-N-[[(2R)-oxolan-2-yl]methyl]-1,2-oxazole-3-carboxamide](/img/structure/B7645569.png)
![3-[[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,2,3-benzotriazin-4-one](/img/structure/B7645573.png)
![N-[2-(2-bromophenoxy)ethyl]-2-chloroacetamide](/img/structure/B7645591.png)